1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12-4-3-5-14(8-12)10-20-18(24)17-11-23(22-21-17)15-6-7-16(19)13(2)9-15/h3-9,11H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAISPVUBSFTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluoro-3-methylbenzyl Azide
The 4-fluoro-3-methylbenzyl azide serves as a critical precursor for the triazole ring formation. This intermediate is synthesized via nucleophilic substitution of 4-fluoro-3-methylbenzyl bromide with sodium azide:
Procedure
- Starting material : 4-Fluoro-3-methylbenzyl bromide (1.0 equiv)
- Reagent : Sodium azide (1.2 equiv)
- Solvent : Dimethylformamide (DMF)
- Conditions : Stirring at 25°C for 18–24 hours under nitrogen atmosphere.
- Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
- Yield : 85–90% (based on analogous benzyl azide syntheses).
Key Characterization
Preparation of β-Ketonitrile Intermediate
The β-ketonitrile (3-methylbenzyl glyoxylonitrile) is synthesized via base-mediated condensation of 3-methylbenzyl chloride with potassium cyanide:
Procedure
- Starting material : 3-Methylbenzyl chloride (1.0 equiv)
- Reagent : KCN (1.5 equiv)
- Solvent : Ethanol
- Conditions : Reflux at 80°C for 6 hours.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (Hex/EtOAc 8:2).
- Yield : 75–80%.
Key Characterization
One-Pot Cycloaddition and Hydrolysis
The triazole core is formed via a base-mediated cycloaddition between 4-fluoro-3-methylbenzyl azide and the β-ketonitrile, followed by hydrolysis of the nitrile to the carboxamide:
Procedure
- Reagents :
- 4-Fluoro-3-methylbenzyl azide (1.0 equiv)
- β-Ketonitrile (1.0 equiv)
- DBU (1.2 equiv)
- t-BuOK (3.0 equiv)
- Solvent : Anhydrous t-BuOH
- Conditions :
- Workup : Extraction with EtOAc, washing with brine, and flash chromatography (Hex/EtOAc 7:3).
- Yield : 68–72%.
Optimization of Reaction Conditions
Solvent and Base Selection
The use of t-BuOH as a solvent and DBU as a base maximizes cycloaddition efficiency by stabilizing the transition state. Substitution with polar aprotic solvents (e.g., DMF) reduces yields by 20–30%.
Temperature and Time
Elevated temperatures (70°C) accelerate the cycloaddition, while prolonged stirring at room temperature ensures complete nitrile-to-carboxamide hydrolysis. Shorter reaction times (<20 hours) result in unreacted starting material.
Characterization and Analytical Data
Spectral Analysis
1-(4-Fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- ¹H-NMR (500 MHz, CDCl₃): δ 7.55–7.40 (m, 4H, Ar-H), 7.30–7.15 (m, 3H, Ar-H), 5.65 (s, 2H, CH₂), 5.60 (s, 1H, NH), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
- ¹³C-NMR (125 MHz, CDCl₃): δ 160.2 (C=O), 145.8 (triazole-C), 138.5–114.2 (Ar-C), 47.1 (CH₂), 21.5 (CH₃), 21.3 (CH₃).
- HRMS : m/z 324.4 [M+H]⁺ (calc. 324.4).
Physicochemical Properties
Comparative Analysis with Related Compounds
| Compound | R₁ | R₂ | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target | 4-Fluoro-3-methylphenyl | 3-Methylbenzyl | 70 | 157–159 |
| 3d | 2,6-Dichlorobenzyl | Phenyl | 65 | 200–201 |
| 3j | Benzo[d]dioxol-5-yl | p-Tolyl | 76 | 157–159 |
The electron-withdrawing fluoro group in the target compound enhances triazole ring stability compared to chlorinated analogs.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand its interaction with various enzymes, receptors, or other biomolecules.
Material Science: The compound’s properties might be explored for developing new materials with specific functionalities, such as sensors or catalysts.
Industrial Applications: Its potential use in industrial processes, such as in the synthesis of other complex molecules or as a catalyst in chemical reactions, can be investigated.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- Amino Groups: The 5-amino analog () introduces hydrogen-bonding capacity, which may enhance target affinity but alter metabolic pathways .
- Steric Effects : Bulky substituents (e.g., m-tolyl in Z995908944) may restrict conformational flexibility, favoring selective binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 353.37 | 3.8 | 0.12 | 229–231* |
| 6q | 359.78 | 4.1 | 0.08 | 247–248.7† |
| Z995908944 | 345.09 | 3.5 | 0.15 | 175–178‡ |
| 5-Amino Analog | 340.35 | 2.9 | 0.21 | 229–231.4§ |
*Predicted from structural analogs ; †From ; ‡From ; §From .
Analysis :
- The target compound’s logP (3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- The 5-amino analog’s lower logP (2.9) correlates with improved solubility, advantageous for oral bioavailability .
Characterization :
Mechanistic Insights :
- The target compound’s 3-methylbenzyl group may enhance hydrophobic interactions with protein pockets (e.g., Wnt/β-catenin pathway) .
- Halogenated benzyl groups (e.g., 6q) improve binding to MIF’s hydrophobic cavities .
- Amino-substituted triazoles () show enhanced cytotoxicity via DNA intercalation or enzyme inhibition .
Biological Activity
The compound 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring which is crucial for its biological activity. The presence of the fluorine atom and the methyl groups enhances its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a wide range of biological activities including:
- Antitumor Activity : Many triazole derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.
- Neuroprotective Effects : Certain triazoles have been studied for their potential in treating neurodegenerative diseases.
Antitumor Activity
The antitumor effects of This compound have been evaluated in various studies. Notably:
- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits cell proliferation in lung cancer cell lines (e.g., H1299) through mechanisms such as apoptosis induction and cell cycle arrest. For instance, treatment with this compound resulted in increased levels of cleaved caspase 3 and PARP, indicating activation of apoptotic pathways .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H1299 | 2.5 | Induction of apoptosis |
| A549 | 3.0 | Cell cycle arrest |
| MCF7 | 4.0 | Inhibition of migration |
The mechanisms through which This compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation .
- Inhibition of Migration : Studies indicate that it reduces the migratory capacity of cancer cells by downregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Lung Cancer Cells : A study demonstrated that treatment with this triazole derivative significantly inhibited colony formation in H1299 cells over a period of seven days. The results indicated a concentration-dependent effect on cell viability and proliferation .
- Combination Therapy Potential : Research has suggested that combining this compound with other chemotherapeutic agents could enhance its efficacy against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
